molecular formula C7H10Cl2N4 B2684602 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride CAS No. 2490418-56-7

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride

Cat. No.: B2684602
CAS No.: 2490418-56-7
M. Wt: 221.09
InChI Key: YFRUMXZNRKKHJA-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is a chemical compound supplied as a solid for research and development purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can note that compounds based on the [1,2,4]triazolo[1,5-a]pyridine scaffold are of significant interest in medicinal chemistry and are frequently explored in drug discovery efforts . For instance, related triazolopyrimidine and triazolopyridine compounds have been investigated as potent inhibitors of specific enzymes, such as dihydroorotate dehydrogenase (DHODH) in antimalarial research, and have also been studied for their potential use in treating various proliferative diseases . Handling should be conducted in accordance with established laboratory safety protocols. For comprehensive handling, storage, and safety information, researchers should consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c1-5-2-3-11-7(6(5)8)9-4-10-11;;/h2-4H,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRUMXZNRKKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=NN2C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include iminoquinone derivatives, amine derivatives, and various substituted triazole compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 7-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibit promising anticancer properties. For instance, studies on thiazole-pyridine hybrids have shown that certain compounds can significantly inhibit cancer cell proliferation across various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . The presence of electron-withdrawing groups in these compounds enhances their efficacy, suggesting that modifications to the triazole structure could further improve activity.

Anticonvulsant Properties

The compound's structural analogs have been investigated for their anticonvulsant activities. Specifically, 1,2,4-triazole derivatives have demonstrated protective effects in seizure models . The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can lead to enhanced anticonvulsant efficacy.

Microwave-Assisted Synthesis

A notable application of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is in its synthesis. A microwave-assisted method has been developed for efficiently synthesizing various substituted triazolo-pyridine derivatives . This method allows for rapid reaction times and improved yields compared to traditional heating methods.

Functionalization Potential

The compound can serve as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in developing new pharmaceuticals .

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for specific enzymes involved in disease processes. For example, it has been studied for its potential to inhibit Polo-like kinase 1 (Plk1), an important target in cancer therapy . The inhibition of such kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against a range of pathogens. The incorporation of various substituents into the triazole structure has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Study Findings Implications
Siddiqui et al. (2020)Identified several thiazole-pyridine hybrids with significant anticancer activity (IC50 values < 10 µM).Highlights the potential for developing new cancer therapies based on triazole derivatives.
Łączkowski et al.Demonstrated anticonvulsant properties with certain analogs showing >80% protection in seizure models.Suggests potential use in treating epilepsy and related disorders.
Recent SAR AnalysisShowed that modifications to the triazole ring can enhance enzyme inhibition efficiency against Plk1.Indicates a pathway for drug development targeting specific cancers.

Mechanism of Action

The mechanism of action of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride involves the inhibition of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs double-strand breaks in DNA. By inhibiting DNA-PK, the compound prevents the repair of DNA damage, leading to increased sensitivity of cancer cells to DNA-damaging agents .

Comparison with Similar Compounds

Table 1: Key Triazolopyridine Derivatives and Their Properties

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Applications/Properties Evidence Source
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride C₇H₁₀Cl₂N₄ 7-CH₃, 8-NH₂·2HCl 221.09 Lab scaffold for drug discovery
{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}methanamine dihydrochloride C₇H₁₀Cl₂N₄ 8-CH₂NH₂·2HCl 221.08 Small-molecule scaffold
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine C₇H₈N₄ 7-CH₃, 5-NH₂ 148.17 Structural isomer; potential bioactivity
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine C₇H₇ClN₄ 8-Cl, 6-CH₃, 2-NH₂ 194.62 Safety data available; irritant
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine C₇H₄ClF₃N₄ 8-Cl, 6-CF₃, 2-NH₂ 236.58 High electronegativity substituents

Halogen and Functional Group Modifications

  • Chloro and Trifluoromethyl Substitutions: Derivatives like 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1206640-61-0) exhibit increased electronegativity, which may enhance interactions with polar residues in enzyme pockets. However, these substitutions also raise toxicity concerns, as noted in safety data sheets .
  • Hydrochloride Salts: The dihydrochloride form of the target compound improves aqueous solubility compared to non-salt analogs (e.g., the free base of 7-methyl-triazolopyridin-5-amine), facilitating in vitro assays .

Key Research Findings

Synthetic Flexibility : The 8-position of triazolopyridines is highly amenable to functionalization. For example, 8-bromo derivatives undergo palladium-catalyzed cyanation to yield carbonitrile analogs, a strategy used in synthesizing phosphodiesterase inhibitors .

Stereoelectronic Effects : Substituents like trifluoromethyl groups increase metabolic stability but may reduce bioavailability due to excessive hydrophobicity .

Safety Profile : Chlorinated derivatives (e.g., 8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine) are classified as irritants, necessitating careful handling in lab settings .

Biological Activity

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H8N4
  • Molecular Weight : 148.17 g/mol
  • CAS Number : 2172466-50-9

The compound has been identified as a potent inhibitor of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), which plays a crucial role in the regulation of immune responses and is implicated in various inflammatory diseases, including psoriasis. The inhibition of RORγt leads to decreased production of pro-inflammatory cytokines such as IL-17A.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on IL-17A production. The compound was tested in human whole blood assays where it showed a dose-dependent inhibition with an IC50 value of approximately 130 nM . This suggests its potential utility in treating conditions characterized by excessive IL-17A production.

In Vivo Studies

In vivo studies using a mouse model for IL-18/23-induced cytokine expression revealed that the compound effectively reduced IL-17A levels in a dose-dependent manner. Mice treated with varying doses (3, 10, 30, and 100 mg/kg) exhibited significant reductions in serum IL-17A levels compared to controls . This highlights the compound's potential as a therapeutic agent in inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazolo-pyridine core significantly affect biological activity. For instance, the presence of nitrogen atoms within the triazolo ring enhances its binding affinity to RORγt and improves its pharmacokinetic profile. Compounds with methyl substitutions at specific positions on the triazole ring have shown improved potency compared to their unsubstituted counterparts .

Case Study 1: Psoriasis Treatment

A study evaluated the efficacy of this compound in a psoriasis mouse model. The results indicated that treatment with the compound led to a significant reduction in skin lesions and inflammatory markers compared to untreated controls. Histological analysis showed decreased infiltration of Th17 cells in treated mice, correlating with reduced IL-17A levels .

Case Study 2: Cancer Research

Another investigation explored the compound's potential as an AXL receptor tyrosine kinase inhibitor. It was found that the compound could inhibit AXL signaling pathways involved in cancer progression. This dual functionality as both an anti-inflammatory and anti-cancer agent positions it as a promising candidate for further development in oncology and immunology .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultIC50 Value
IL-17A InhibitionIn vitro (human blood)Significant inhibition130 nM
Cytokine ExpressionIn vivo (mouse model)Dose-dependent reductionN/A
AXL InhibitionBiochemical assaySignificant inhibitionN/A

Q & A

Q. Table 1: Synthetic Routes Comparison

MethodReagents/ConditionsTarget PositionYield RangeReference
Pd-Catalyzed SubstitutionZn(CN)₂, Pd(PPh₃)₄, DMF, 80°C8 (Br→CN)60–75%
Metal-Free CyclizationPolyphosphoric acid, 200°CCore formation50–65%
AcetylationAc₂O, pyridine, 80°C2/8-NH₂→Ac70–85%

Advanced: How do steric/electronic effects influence reactivity at the 8-position?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Bromine or cyano groups at the 8-position enhance electrophilicity, favoring nucleophilic substitution (e.g., CN⁻ or amine coupling) .
  • Steric Hindrance: Bulky substituents (e.g., methyl at 7-position) slow reaction kinetics; microwave-assisted heating (100–120°C) can mitigate this .
  • Case Study: Replacing 8-Br with CN in 7-methyl derivatives requires precise stoichiometry (1.2 eq Zn(CN)₂) to avoid side reactions (e.g., dimerization) .

Advanced: How to resolve contradictions in reaction yields for cyano group substitution?

Methodological Answer:
Discrepancies arise from:

  • Catalyst Loading: Excess Pd(PPh₃)₄ (>5 mol%) promotes side reactions (e.g., debromination). Optimize at 2–3 mol% .
  • Moisture Sensitivity: Zn(CN)₂ must be dried (60°C under vacuum) to prevent hydrolysis to HCN .
  • Purification: Use preparative HPLC with C18 columns (ACN/H₂O gradient) to separate unreacted starting material from nitrile products .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Key Peaks: NH₂ protons (δ 6.8–7.2 ppm, broad singlet); pyridine C8 (δ 150–155 ppm) .
    • Dihydrochloride Confirmation: Acidic protons (δ 10–12 ppm in D₂O exchange) .
  • HRMS: Validate molecular ion [M+H]⁺ at m/z 221.09 (calculated) with <2 ppm error .
  • IR: NH₂ stretching (3300–3400 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .

Advanced: What strategies improve purity in polar derivatives?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (ACN/H₂O + 0.1% TFA) resolves polar impurities .
  • Recrystallization: Use ethanol/water (7:3 v/v) for dihydrochloride salts; slow cooling enhances crystal purity .
  • Ion Exchange: Convert dihydrochloride to free base using NaHCO₃, purify via silica gel, then reprotonate with HCl/Et₂O .

Basic: How to distinguish positional isomers in triazolo[1,5-a]pyridine derivatives?

Methodological Answer:

  • NOESY NMR: Correlate spatial proximity of methyl groups (e.g., 7-methyl vs. 6-methyl) .
  • X-ray Crystallography: Definitive assignment for complex cases (e.g., 8-amine vs. 2-amine regioisomers) .
  • MS/MS Fragmentation: Characteristic cleavage patterns (e.g., loss of NH₃ from 8-amine derivatives) .

Advanced: What computational methods predict reactivity of substituted triazolo cores?

Methodological Answer:

  • DFT Calculations: Model electrophilic Fukui indices to identify reactive sites (e.g., C8 in 7-methyl derivatives) .
  • Molecular Docking: Screen derivatives for binding affinity to targets (e.g., mGlu5 receptors) using AutoDock Vina .
  • Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., DMF vs. DMSO for Pd catalysis) .

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